

DNP-PEG12-acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DNP-PEG12-acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **DNP-PEG12-acid**, a versatile bifunctional molecule with significant applications in biomedical research and drug development. This document details its physicochemical properties, outlines key experimental protocols for its use, and illustrates its functional applications through logical and experimental workflow diagrams.

Core Molecular Data

DNP-PEG12-acid is a chemical compound that incorporates a 2,4-dinitrophenyl (DNP) group, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure allows it to be used in a variety of bioconjugation applications. The DNP moiety serves as a well-established hapten for immunological studies, while the carboxylic acid group provides a reactive handle for covalent attachment to amine-containing molecules. The PEG linker enhances water solubility and provides spatial separation between the DNP group and the conjugated molecule.

Property	Value	Citations
Molecular Formula	C33H57N3O18	[1]
Molecular Weight	783.82 g/mol	[2]
CAS Number	1334178-00-5	[1]
Purity	Typically >95%	[2]
Appearance	Varies (often a solid or viscous oil)	
Storage Conditions	-20°C, protected from moisture	[1]

Key Applications and Methodologies

The primary utility of **DNP-PEG12-acid** lies in its ability to label proteins, peptides, and other biomolecules with the DNP hapten. This is particularly useful in immunology, where DNP can be used to elicit and detect specific antibody responses. The carboxylic acid terminus allows for straightforward conjugation to primary amines (such as the side chain of lysine residues or the N-terminus of a protein) through the formation of a stable amide bond.

Experimental Protocol: Conjugation of DNP-PEG12-acid to a Protein

This protocol describes a general method for conjugating **DNP-PEG12-acid** to a protein containing accessible primary amines using carbodiimide chemistry.

Materials:

- **DNP-PEG12-acid**
- Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC)
- N-hydroxysuccinimide (NHS)

- Reaction Buffer: MES buffer (pH 5.0-6.0) for activation step
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting column or dialysis equipment for purification

Procedure:

- Reagent Preparation:
 - Equilibrate **DNP-PEG12-acid** and other reagents to room temperature before opening to prevent moisture condensation.
 - Prepare a stock solution of **DNP-PEG12-acid** (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
 - Prepare fresh stock solutions of EDC and NHS in reaction buffer or anhydrous DMSO immediately before use.
- Activation of **DNP-PEG12-acid**:
 - In a microcentrifuge tube, combine **DNP-PEG12-acid** with a molar excess of EDC and NHS in MES buffer (pH 5-6). A typical molar ratio is 1:2:5 (**DNP-PEG12-acid**:NHS:EDC).
 - Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate. The activation reaction is most efficient at a pH of 4.5-7.2.
- Conjugation to the Protein:
 - Dissolve the protein of interest in PBS (or another suitable amine-free buffer) at a pH between 7.2 and 8.0.
 - Add the activated DNP-PEG12-NHS ester solution to the protein solution. The molar ratio of the activated linker to the protein will depend on the desired degree of labeling and should be optimized empirically.

- Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching the Reaction:
 - Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS-ester.
 - Incubate for 30 minutes at room temperature.
- Purification:
 - Remove excess, unreacted **DNP-PEG12-acid** and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS.
- Characterization:
 - Confirm successful conjugation and determine the degree of labeling using methods such as UV-Vis spectroscopy (measuring the absorbance of the DNP group), MALDI-TOF mass spectrometry, or SDS-PAGE analysis.

Visualizing Workflows and Concepts

To further clarify the application of **DNP-PEG12-acid**, the following diagrams, generated using the DOT language, illustrate key processes.

Conjugation Workflow

This diagram outlines the step-by-step chemical process for attaching **DNP-PEG12-acid** to a protein.

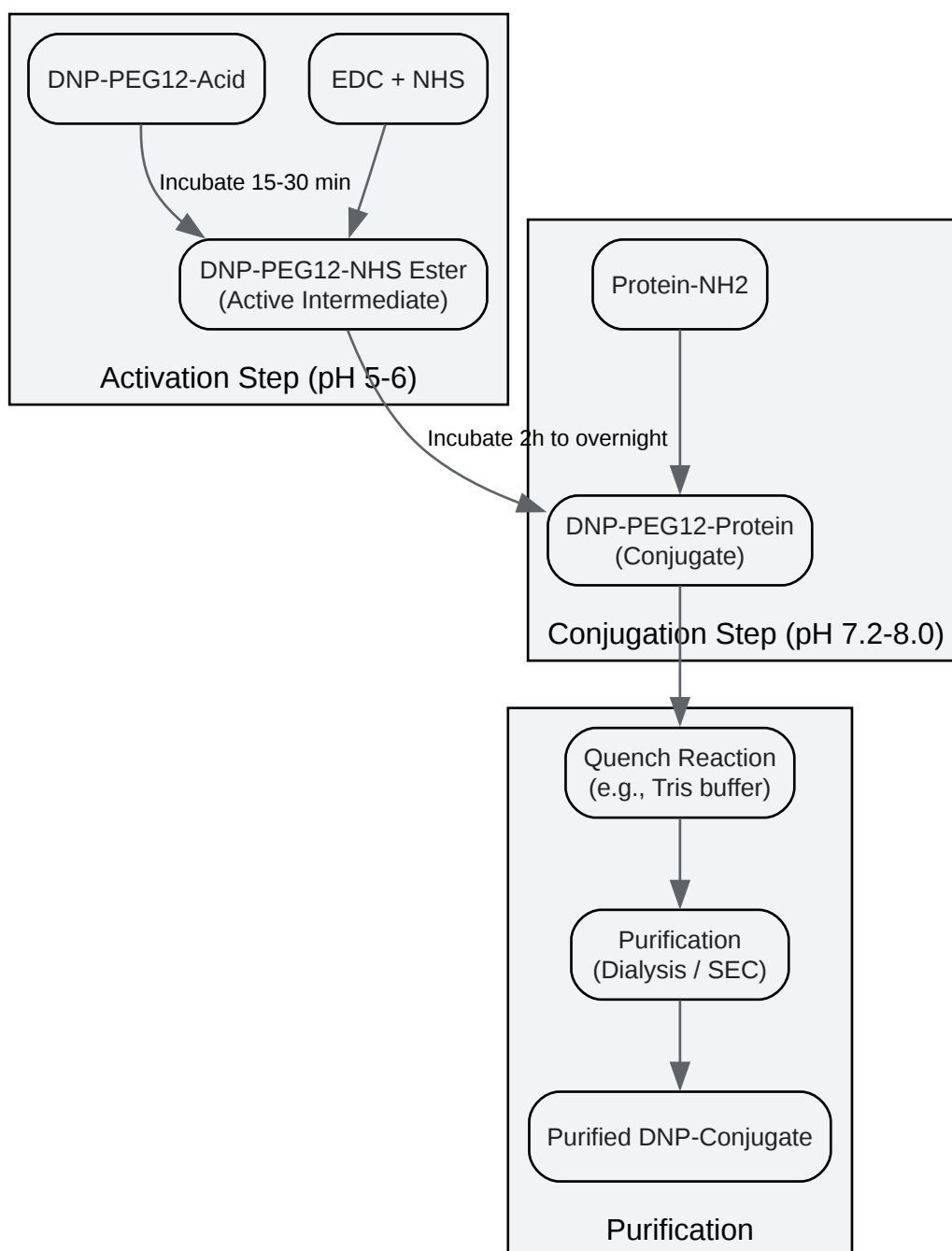


Figure 1: DNP-PEG12-acid Protein Conjugation Workflow

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Caption: Workflow for protein conjugation with **DNP-PEG12-acid**.

Hapten-Carrier Principle in Immunoassays

This diagram illustrates the conceptual role of a DNP-PEG conjugate in a typical indirect ELISA (Enzyme-Linked Immunosorbent Assay) designed to detect anti-DNP antibodies.

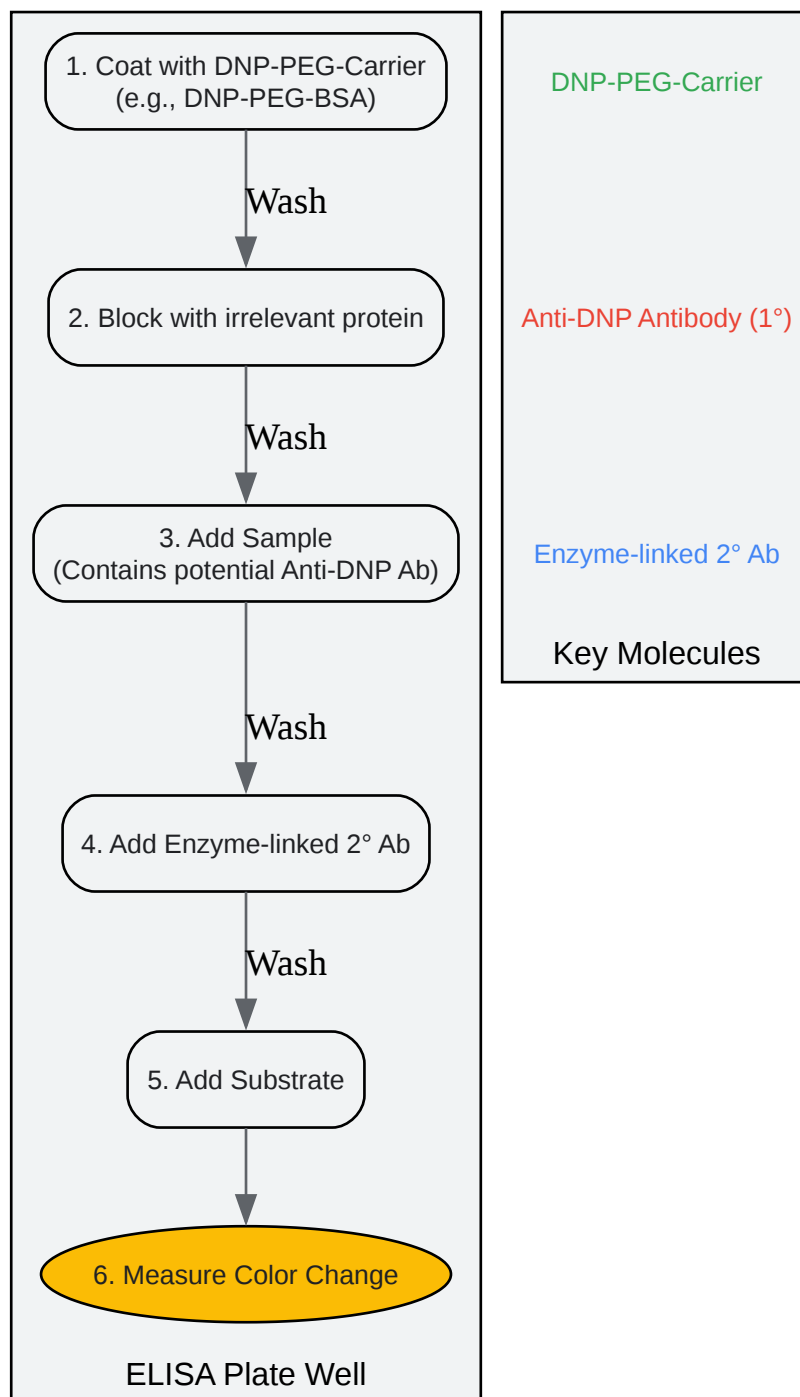


Figure 2: DNP-PEG Conjugate in an Indirect ELISA

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Caption: Use of a DNP-PEG conjugate in an ELISA.

Logical Pathway: From Hapten to Immune Response

This diagram shows the logical sequence of events from introducing a DNP-haptenated carrier protein to eliciting a specific immune response, a foundational concept in immunology.

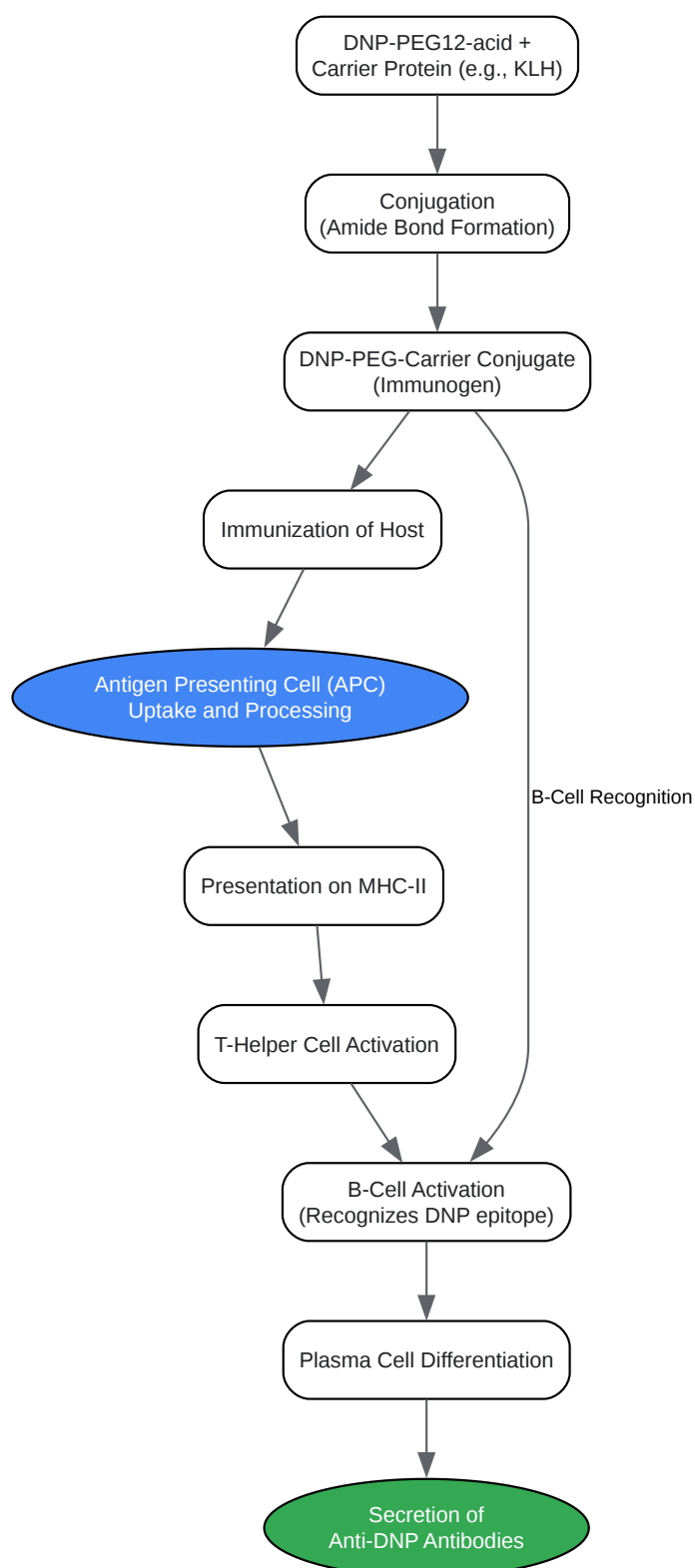


Figure 3: Hapten-Induced Immune Response Pathway

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Caption: Logical pathway of a DNP-hapten immune response.

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References

- 1. DNP-PEG12-acid, 1334178-00-5 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- To cite this document: BenchChem. [DNP-PEG12-acid: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1439790#dnp-peg12-acid-molecular-weight-and-formula]

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